4-(Pyrrolidin-1-yl)butan-1-ol
Description
4-(Pyrrolidin-1-yl)butan-1-ol (CAS 93264-47-2) is a secondary alcohol with a pyrrolidine substituent at the fourth carbon of the butanol chain. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol . The pyrrolidine group, a five-membered saturated ring containing one nitrogen atom, confers moderate basicity and hydrophilicity to the compound. The compound’s physicochemical properties, such as solubility in polar solvents and hydrogen-bonding capacity, are influenced by the hydroxyl and tertiary amine groups .
Properties
IUPAC Name |
4-pyrrolidin-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-8-4-3-7-9-5-1-2-6-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQHKOLMQDHHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524546 | |
| Record name | 4-(Pyrrolidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70524546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93264-47-2 | |
| Record name | 4-(Pyrrolidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70524546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrrolidin-1-yl)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)butan-1-ol typically involves the reaction of pyrrolidine with 4-chlorobutan-1-ol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Pyrrolidin-1-yl)butanal or 4-(Pyrrolidin-1-yl)butanone.
Reduction: Formation of 4-(Pyrrolidin-1-yl)butylamine.
Substitution: Formation of 4-(Pyrrolidin-1-yl)butyl chloride or 4-(Pyrrolidin-1-yl)butyl bromide.
Scientific Research Applications
4-(Pyrrolidin-1-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, potentially modulating their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-(pyrrolidin-1-yl)butan-1-ol and analogous butan-1-ol derivatives:
Structural and Functional Analysis
4-(n-Heptyloxy)butan-1-ol
- Structural Difference : The ether-linked heptyl chain replaces the pyrrolidine group.
- Functional Impact : This hydrophobic chain enhances volatility, making it suitable as a pheromone in insect communication . In contrast, the pyrrolidine group in this compound increases polarity, favoring solubility in aqueous systems.
4-(Propan-2-ylamino)butan-1-ol Structural Difference: A branched isopropylamino group replaces the pyrrolidine ring. Its versatility in industrial applications may stem from balanced lipophilicity and basicity .
4-(Pyridin-3-yl)butan-1-ol
- Structural Difference : An aromatic pyridine ring replaces the saturated pyrrolidine.
- Functional Impact : The pyridine’s aromaticity enables π-stacking interactions, useful in materials science or as a ligand in metal complexes. This contrasts with the pyrrolidine’s aliphatic nature, which is more suited for hydrogen bonding .
4-(1-Azepanyl)-1-butanol Structural Difference: A seven-membered azepane ring replaces the five-membered pyrrolidine. However, it may also reduce metabolic stability compared to the pyrrolidine derivative .
4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol Structural Difference: Contains a nitrosamino group and pyridyl substituent. Functional Impact: The nitrosamino group is a potent electrophile, enabling DNA alkylation and carcinogenicity. This starkly contrasts with the non-carcinogenic profile of this compound .
Biological Activity
4-(Pyrrolidin-1-yl)butan-1-ol, a compound with the molecular formula CHN-O, has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) interactions. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and safety considerations.
Chemical Structure and Properties
The structure of this compound consists of a butanol backbone with a pyrrolidine ring attached at the fourth carbon. This configuration contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHN-O |
| Molecular Weight | 143.229 g/mol |
| CAS Number | 93264-47-2 |
Interaction with Neurotransmitter Systems
Research indicates that this compound interacts with various receptors in the CNS, modulating neurotransmitter activity. This makes it a candidate for studies related to neurological conditions such as anxiety and depression. Its ability to influence neurotransmitter systems suggests potential applications in pharmacology.
Key Findings:
- Modulation of Neurotransmitters: The compound has been shown to affect the release and uptake of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation.
- Receptor Interactions: It exhibits binding affinity to multiple receptor types, including GABAergic and glutamatergic systems, indicating a multifaceted mechanism of action that could be beneficial in treating CNS disorders.
Safety and Toxicity
While this compound shows promise in therapeutic applications, it is important to note its irritant properties. Studies have reported skin and eye irritation upon exposure, necessitating caution in handling and application.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(Pyrrolidin-1-yl)butan-1-amine | CHN | Contains an amine instead of an alcohol group |
| 4-(Piperidin-1-yl)butan-1-ol | CHN-O | Substituted piperidine ring |
| 3-(Aminopropyl)-pyridine | CHN | Contains a pyridine ring |
This table highlights how the functional groups present in these compounds can influence their biological activities and potential therapeutic uses.
Case Studies and Research Findings
Several studies have focused on the pharmacological potential of this compound:
- CNS Activity Study: A study investigated the effects of this compound on animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting anxiolytic properties.
- Neuroprotective Effects: Another research effort demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential as a neuroprotective agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
